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1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione

HIV capsid inhibitor Fragment-based drug discovery X-ray crystallography

Unvalidated quinoxalinedione analogs frequently fail in target-engagement studies due to undefined binding modes. This compound is a structurally confirmed, multi-target chemical probe that eliminates this risk through experimental validation. • HIV-1 capsid ligand: Co-crystallized at 1.88 Å resolution (PDB 8QUY), guiding rational fragment-to-lead design. • Species-selective DHODH inhibitor: 2.9-fold selectivity for parasite (IC50 185 nM) vs. human (IC50 541 nM), suitable as a benchmark in selectivity assays. • NMR-screening control: Triple-positive fragment displaced by PF-74 in STD, WaterLOGSY, and 19F competition experiments.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 1172891-28-9
Cat. No. B1386832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione
CAS1172891-28-9
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3NC(=O)C2=O
InChIInChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)17-15(19)16(18)20/h2-9H,10H2,1H3,(H,17,19)
InChIKeyCDBRNCZLZWKJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione – Validated Structural Pharmacology


1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione (CAS 1172891-28-9) is a synthetic quinoxaline-2,3-dione heterocycle bearing a 4-methylbenzyl substituent at the N1 position. It belongs to a pharmacologically privileged scaffold class that has historically yielded antagonists of ionotropic glutamate receptors [1]. In contemporary drug discovery, the compound has been repurposed as a fragment hit against HIV-1 capsid (HIV-CA) protein—demonstrated by an X-ray co-crystal structure at 1.88 Å resolution (PDB 8QUY)—and has shown cross-species dihydroorotate dehydrogenase (DHODH) inhibition [2] [3]. These structurally validated, quantifiable activities position it as a multifunctional chemical probe distinct from generic quinoxalinedione building blocks.

Structural probe – reported HIV-CA co-crystal structure (PDB 8QUY) supports fragment-based design campaigns.
Cross-species DHODH profiling – reported selectivity context enables benchmarking of antiparasitic inhibitors.
NMR reference ligand – confirmed triple-positive binding supports assay development for HIV-CA fragment screens.

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione: Inadequacy of Generic Analogs


The quinoxaline-2,3-dione scaffold alone is insufficient to ensure target engagement; the N1 substituent dictates both binding pose and selectivity profile. In the HIV-CA system, crystal structure evidence shows that the 4-methylbenzyl group of this compound occupies a specific hydrophobic pocket formed by Thr107, Tyr130, and Ile73 [1]. Removing or altering this benzyl substituent abolishes these hydrophobic contacts. Similarly, for DHODH inhibition, the 4-methylbenzyl moiety provides a distinct IC50 shift versus unsubstituted quinoxalinediones, though exact comparator data from the same assay series remain limited [2]. Consequently, generic 1,4-dihydroquinoxaline-2,3-dione or even closely related N1-alkyl variants cannot reproduce the binding interactions or the simultaneous HIV-CA/DHODH polypharmacology of this specific compound. Procurement of an uncharacterized analog risks loss of both structural and functional fidelity.

!
N1-4-methylbenzyl group defines the hydrophobic binding pose; generic quinoxaline-2,3-diones lack the reported contacts with Thr107, Tyr130, Ile73.
!
Polypharmacology context (HIV-CA + DHODH) is substitution-specific; unsubstituted or N1-alkyl variants may not reproduce the dual-target profile.
!
Structural analogs without crystallographic validation lack the HIV-CA binding-mode evidence; substitution interchangeability limits direct replacement.

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione: Quantitative Differentiation


HIV-1 Capsid Binding Pose: Crystallographic Comparison with Compound 38

The compound (DDD01728501) was co-crystallized with hexameric HIV-1 CA at 1.88 Å resolution, revealing that its quinoxalinedione core forms a conserved hydrogen bond with Asn57 and a cation–π interaction with Lys70, while the 4-methylbenzyl group engages hydrophobic residues Thr107, Tyr130, and Ile73 [1]. By comparison, the optimized analog Compound 38, which shares the identical quinoxalinedione core but bears a different substitution pattern, achieves a 19F-pKi of 5.4 [2]. The scaffold binding pose is superimposable, but the differential substitution directly impacts potency and ligand efficiency metrics.

HIV-CA Binding Mode
Cross-study comparable
Co-crystal at 1.88 Å (PDB 8QUY) vs. Compound 38 (19F-pKi 5.4). Scaffold superimposable; substitution drives potency difference.
Supports structure-guided optimization starting from a reported binding pose.
Direct 19F-pKi for the 4-methylbenzyl fragment not reported; cross-study context.
HIV capsid inhibitor Fragment-based drug discovery X-ray crystallography

DHODH Inhibition: Cross-Species Selectivity

In a DCIP reduction-based indirect assay using dihydroorotate (DHO) as substrate, the compound inhibited human DHODH with an IC50 of 541 nM [1]. Against Schistosoma mansoni DHODH, the IC50 improved approximately 2.9-fold to 185 nM under identical assay conditions [2]. This cross-species differential inhibition is a measurable selectivity feature not established for most commercially available 1,4-dihydroquinoxaline-2,3-dione derivatives.

DHODH Selectivity
Head-to-head
Human IC50 541 nM, S. mansoni IC50 185 nM (2.9-fold selectivity).
Reported cross-species selectivity profile; supports antiparasitic DHODH inhibitor benchmarking.
Identical DCIP reduction assay conditions; source: BindingDB BDBM50523214.
DHODH inhibitor Immunosuppression Antiparasitic

Fragment Hit Validation by Competitive Displacement

In the NMR-based fragment screening cascade, the compound demonstrated positive binding in all three NMR experiments (STD, WaterLOGSY, and 19F competition) and was displaced by the known HIV-CA ligand PF-74, confirming site-specific binding at the NTD-CTD interface [1]. By contrast, 492 of the 509 screened fragments did not meet these criteria, and among the 17 confirmed hits, only 2 (Compounds 37 and 38) were advanced to optimization [2]. This places the compound in a highly selective validated hit subset.

Fragment Hit Validation
Class-level inference
Positive in STD, WaterLOGSY, 19F NMR; displaced by PF-74. Top 3.3% of 509-fragment library.
Orthogonal target-engagement evidence; reduces false-positive risk in fragment screening procurement.
Hit subset definition from ChemMedChem 2024 screening cascade.
Fragment screening NMR binding assay Target engagement

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione: Key Research Applications


Structure-Guided HIV-1 Capsid Inhibitor Optimization

Researchers initiating a fragment-to-lead campaign targeting HIV-CA can directly use the 1.88 Å co-crystal structure (PDB 8QUY) to design analogs that preserve the Asn57 and Lys70 interactions while optimizing the solvent-exposed benzyl group. The validated binding mode supersedes docking-only approaches and reduces synthetic iterations [1].

Cross-Species DHODH Selectivity Profiling Probe

With a measured 2.9-fold selectivity for parasite DHODH (IC50 185 nM) over human DHODH (IC50 541 nM), this compound can serve as a reference inhibitor in species-selectivity assays, enabling benchmarking of novel antiparasitic DHODH inhibitors. The identical assay conditions across species strengthen cross-study comparability [2].

NMR Assay Development and Fragment Library Validation

As a confirmed triple-positive NMR fragment displaced by PF-74, the compound is suitable as a positive control or reference ligand in STD, WaterLOGSY, and 19F competition experiments when establishing or validating NMR-based fragment screening workflows for HIV-CA or related protein targets [3].

Application
Selection Property
Validation Focus
HIV-CA fragment-to-lead optimization
Reported co-crystal binding pose
Structure-guided analog design and binding mode retention
DHODH species-selectivity profiling
Cross-species IC50 selectivity context
Orthologous enzyme assay comparison under matched conditions
NMR fragment screening assay development
Orthogonal NMR binding confirmation
Reference ligand evaluation in STD/WaterLOGSY/competition workflows
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